Product packaging for cis-3-Aminocyclohexanecarboxylic acid(Cat. No.:CAS No. 38541-66-1)

cis-3-Aminocyclohexanecarboxylic acid

Cat. No.: B1229652
CAS No.: 38541-66-1
M. Wt: 143.18 g/mol
InChI Key: CKTUXQBZPWBFDX-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within γ-Aminobutyric Acid (GABA) Analogs and Conformationally Restricted Systems

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its flexible structure allows it to adopt various conformations, which complicates the study of its interactions with specific receptors and transport proteins. To overcome this, researchers utilize conformationally restricted analogs, where the molecule's shape is constrained by a cyclic structure. nih.govresearchgate.net Cis-3-Aminocyclohexanecarboxylic acid serves as such an analog. nih.gov

By incorporating the GABA backbone into a cyclohexane (B81311) ring, the distance and spatial relationship between the amino and carboxylic acid groups become more rigid compared to the flexible GABA molecule. nih.gov This conformational restriction allows scientists to probe the specific spatial requirements of GABA binding sites on receptors and transporters. nih.govnih.gov For instance, studies comparing various aminocyclohexane and aminocyclopentane carboxylic acids have helped to map the topography of GABA membrane binding and transport sites. nih.govnih.gov While some substituted aminocyclohexane carboxylic acids were found to be generally inactive on motoneurones and primary afferents in frog spinal cord preparations, this compound has demonstrated significant activity at GABA transport sites. nih.govnih.gov

Historical Perspective of this compound Research

Early research into this compound (often abbreviated as ACHC) dates back to the 1970s, focusing on its interaction with the GABA neurotransmitter system. A notable study in 1976 identified it as a selective inhibitor of neuronal GABA uptake. nih.gov Subsequent research in 1977 further established it as a substrate for the neuronal GABA transport system. nih.gov

A 1981 study detailed the synthesis of the stereoisomers of this compound, specifically the (1R,3S) and (1S,3R) enantiomers. researchgate.net This work was crucial as it allowed for the investigation of the stereoselectivity of the GABA uptake system. The study found that the (1S,3R) isomer was a potent inhibitor of GABA uptake in rat brain slices, with a potency similar to GABA itself, whereas the (1R,3S) isomer was significantly less active. researchgate.net Further investigation in 1983 examined the detailed uptake kinetics of the compound into cultured neurons and astrocytes, providing quantitative data on its interaction with different cell types in the brain. nih.gov

Significance and Research Trajectories of this compound

The primary significance of this compound in academic research lies in its role as a selective tool for studying the GABA system. It is a potent inhibitor of GABA transport but a weak inhibitor of GABA binding, which allows for the differentiation between these two mechanisms. nih.govumn.edu This selectivity makes it an invaluable compound for isolating and characterizing the GABA transport process in neuroscience research. nih.gov Studies have shown it acts primarily on neuronal GABA uptake sites. nih.gov

Beyond its foundational role in neuroscience, research trajectories have expanded to utilize this compound as a structural scaffold in medicinal chemistry. chemimpex.comchemimpex.com Its constrained cyclic structure is an attractive building block for the synthesis of peptides and more complex pharmaceutical agents. cymitquimica.comchemimpex.com By incorporating this moiety, chemists can introduce conformational constraints into larger molecules, which can enhance biological activity, selectivity, and stability. chemimpex.com This has led to its use in the development of novel therapeutic agents, particularly for neurological disorders. chemimpex.com The N-protected form, Fmoc-cis-3-aminocyclohexane carboxylic acid, is specifically used in solid-phase peptide synthesis to create complex peptides with high purity. chemimpex.com

Data Tables

Table 1: Chemical Properties of this compound This table details the basic chemical and physical properties of the compound.

Property Value Source
Molecular Formula C₇H₁₃NO₂ nih.gov
Molecular Weight 143.18 g/mol nih.gov
IUPAC Name (1R,3S)-rel-3-Aminocyclohexanecarboxylic acid cymitquimica.com
CAS Number 16636-51-4 cymitquimica.com

Table 2: Pharmacological Data from Research on Neurons and Astrocytes This table presents kinetic data on the uptake of this compound ([³H]ACHC) and its inhibitory effects on GABA uptake in primary cell cultures. nih.gov Data is sourced from a 1983 study by Larsson, Johnston, and Schousboe. nih.gov

ParameterNeuronsAstrocytes
[³H]ACHC Uptake
K_m (μM)40.3210.8
V_max (nmol·min⁻¹·mg⁻¹ protein)0.3210.405
Inhibition of [³H]GABA Uptake by ACHC
K_i (μM)69 (competitive)Complex (competitive at low concentrations, non-competitive at high concentrations)
Inhibition of [³H]ACHC Uptake by GABA
K_i (μM)15 (competitive)15 (competitive)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B1229652 cis-3-Aminocyclohexanecarboxylic acid CAS No. 38541-66-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3S)-3-aminocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTUXQBZPWBFDX-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38541-66-1, 118785-96-9, 16636-51-4
Record name 3-Aminocyclohexanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038541661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1R,3S)-3-aminocyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Stereochemical Considerations and Isomerism in Cis 3 Aminocyclohexanecarboxylic Acid Studies

Elucidation of (1R,3S) and (1S,3R) Stereoisomers of cis-3-Aminocyclohexanecarboxylic Acid

The cis configuration of 3-aminocyclohexanecarboxylic acid indicates that the amino and carboxylic acid functional groups are on the same side of the cyclohexane (B81311) ring. This cis-isomer is a racemic mixture, composed of two non-superimposable mirror images known as enantiomers: (1R,3S)-3-aminocyclohexanecarboxylic acid and (1S,3R)-3-aminocyclohexanecarboxylic acid.

The synthesis and characterization of these specific stereoisomers have been a subject of scientific investigation. A notable study by Allan, Johnston, and Twitchin detailed the synthesis of both the (1R,3S) and (1S,3R) isomers. researchgate.net Their work provided a pathway to obtaining these enantiomerically pure compounds, which is essential for studying their individual biological effects. The absolute stereochemistry of these isomers was definitively established through an alternative synthesis route starting from (R)-3-oxocyclohexanecarboxylic acid, a starting material of known chirality. researchgate.net This allowed for the unambiguous assignment of the (1R,3S) configuration to one of the synthesized enantiomers. researchgate.net

The confirmation of the identity and enantiomeric purity of the resolved isomers was achieved by comparing their specific rotation values with those reported in the literature. researchgate.net This optical property is a key characteristic of chiral molecules, where each enantiomer rotates plane-polarized light to an equal but opposite degree.

A separate synthetic approach to access the core structure of cis-3-aminocyclohexane derivatives involves the reduction of β-enaminoketones. nih.gov While this particular study focused on producing aminocyclohexanols, the principles of stereocontrol and analysis are highly relevant. The resulting stereoisomers in such reactions can be identified and their structures elucidated using advanced spectroscopic techniques. nih.gov For instance, detailed analysis of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra, along with two-dimensional NMR techniques like COSY, HSQC, and NOESY, allows for the determination of the relative stereochemistry of the substituents on the cyclohexane ring. nih.gov

Stereoisomer IUPAC Name CAS Number Molecular Formula Molecular Weight ( g/mol )
(1R,3S)-isomer(1R,3S)-3-aminocyclohexane-1-carboxylic acid38541-66-1C₇H₁₃NO₂143.18
(1S,3R)-isomer(1S,3R)-3-aminocyclohexane-1-carboxylic acid-C₇H₁₃NO₂143.18
Racemic cis-isomerThis compound16636-51-4C₇H₁₃NO₂143.18

The data in this table is compiled from various chemical databases and research articles. nih.govwikipedia.orgnih.gov

Impact of Stereochemistry on Biological Activity and Receptor Interactions

The distinct three-dimensional structures of the (1R,3S) and (1S,3R) enantiomers of this compound have a profound impact on their biological activity. This is a well-established principle in pharmacology, where the specific shape of a molecule dictates its ability to bind to and interact with biological targets such as receptors and enzymes. biomedgrid.comnih.gov

In the context of this compound, research has shown a significant difference in the biological activity of its enantiomers, particularly in relation to the neurotransmitter gamma-aminobutyric acid (GABA). A pivotal study demonstrated that the (1S,3R) isomer is a potent inhibitor of GABA uptake in rat brain slices, exhibiting a potency similar to that of GABA itself. researchgate.net In stark contrast, the (1R,3S) isomer was found to be at least 20 times less potent in this regard. researchgate.net

This pronounced stereoselectivity suggests that the binding site for GABA uptake has a specific spatial requirement that is met by the (1S,3R) enantiomer but not by its (1R,3S) counterpart. The precise fit of the (1S,3R) isomer into the active site of the GABA transporter protein likely allows for effective blocking of GABA reuptake, leading to its observed biological effect. The much lower potency of the (1R,3S) isomer indicates a poor fit within the same binding site, highlighting the critical role of stereochemistry in molecular recognition at the receptor level.

The phenomenon of stereoselectivity in biological systems is not unique to this compound. It is a fundamental concept that underscores the importance of producing single-enantiomer drugs to maximize therapeutic efficacy and minimize potential side effects that could arise from the less active or even harmful enantiomer. biomedgrid.comnih.gov

Isomer Biological Activity Potency
(1S,3R)-3-aminocyclohexanecarboxylic acidInhibitor of GABA uptakeSimilar to GABA
(1R,3S)-3-aminocyclohexanecarboxylic acidInhibitor of GABA uptakeAt least 20 times less potent than the (1S,3R) isomer

This table summarizes the research findings on the differential biological activity of the stereoisomers of this compound. researchgate.net

Methods for Stereochemical Assignment and Purity Assessment

Ensuring the stereochemical integrity of a sample, both in terms of assigning the correct absolute configuration and assessing its enantiomeric or diastereomeric purity, is crucial in chemical research and pharmaceutical development. A variety of methods are employed for this purpose.

One of the classical and still widely used methods for separating enantiomers is chiral resolution via diastereomeric salt formation . wikipedia.org This technique involves reacting the racemic mixture of the acid with a single enantiomer of a chiral base (a resolving agent). This reaction forms two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org This difference in solubility allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the original enantiomers of the acid can be recovered by removing the chiral resolving agent. A patent for the resolution of a related compound, cis-3-hydroxycyclohexanecarboxylic acid, utilized the naturally occurring chiral amine quinine as the resolving agent. google.com

Asymmetric synthesis is a more modern approach that aims to selectively produce a single enantiomer, thereby avoiding the need for resolution. tcichemicals.com One such method involves the enzymatic desymmetrization of a meso diester. In a synthesis of (1R,3S)-3-aminocyclohexanecarboxylic acid, a meso-diester of cis-cyclohexane-1,3-dicarboxylic acid was selectively hydrolyzed by the enzyme lipase (B570770) AY-30 to produce a chiral monoester with high enantiomeric excess. researchgate.net This chiral intermediate was then converted to the final desired enantiomer. researchgate.net

For the analysis and assessment of stereochemical purity, chiral chromatography is a powerful tool. Techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase can physically separate the enantiomers, allowing for their quantification. The analysis of similar 1,3-aminocyclohexanols has been successfully performed using a cyclosil-B chiral column in a GC-MS system. nih.govmdpi.com This method provides information on the ratio of different stereoisomers present in a mixture.

Finally, spectroscopic and physical methods are used for both structural elucidation and confirmation of purity. As mentioned earlier, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for determining the relative stereochemistry of cyclic compounds. nih.gov To confirm the identity of a resolved enantiomer and its purity, the measurement of specific rotation is a key quality control step. researchgate.net The magnitude and sign of the optical rotation are characteristic of a specific enantiomer at a given concentration, temperature, and wavelength of light.

Pharmacological and Biochemical Investigations of Cis 3 Aminocyclohexanecarboxylic Acid

Mechanism of Action as a GABA Analog

Cis-3-Aminocyclohexanecarboxylic acid (ACHC) is a conformationally restricted analog of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). Its structure allows for specific interactions with components of the GABAergic system, particularly the GABA transport process. Research indicates that ACHC acts as a substrate for the neuronal GABA transport system. nih.gov The primary mechanism of action for this compound involves the modulation of GABA levels in the synaptic cleft by inhibiting its reuptake.

A key feature of this compound's pharmacological profile is its selective inhibition of the neuronal GABA uptake process. nih.gov Studies have demonstrated that it is a potent inhibitor of the GABA transporter GAT-1, which is located predominantly on neurons. sigmaaldrich.com This selectivity distinguishes it from other GABA uptake inhibitors that may affect both neuronal and glial transport systems more broadly. Investigations using primary cultures of neurons and astrocytes revealed that while ACHC inhibits GABA uptake in both cell types, its action is primarily directed at neuronal sites. nih.gov The uptake of ACHC itself is also less efficient compared to GABA in both neurons and astrocytes. nih.gov

Experiments conducted on slices from the cerebral cortex have elucidated the nature of this inhibition. nih.gov In cultured neurons derived from the cerebral cortex, this compound acts as a competitive inhibitor of GABA uptake. nih.gov This means it directly competes with GABA for the binding site on the transporter protein. The inhibition constant (Ki) for this competitive inhibition in neurons has been determined to be 69 µM. nih.gov In contrast, its inhibitory effect on astrocytic GABA uptake is more complex, appearing competitive at lower concentrations and non-competitive at higher concentrations. nih.gov

Kinetic Parameters of [³H]ACHC Uptake and Inhibition of [³H]GABA Uptake
ParameterCell TypeValue
Km for ACHC UptakeNeurons40.3 µM
Astrocytes210.8 µM
Vmax for ACHC UptakeNeurons0.321 nmol · min⁻¹ · mg⁻¹ cell protein
Astrocytes0.405 nmol · min⁻¹ · mg⁻¹ cell protein
Ki for ACHC Inhibition of GABA UptakeNeurons (Competitive)69 µM
Ki for GABA Inhibition of ACHC UptakeNeurons & Astrocytes (Competitive)15 µM
nih.gov

The interaction of this compound with GABA transporters is nuanced. While it is a potent inhibitor of the GABA transport process, it is considered a weak inhibitor of GABA binding to the transporter site. nih.gov This suggests that its mechanism may involve interfering with the translocation of GABA across the membrane rather than simply occupying the binding site. The nerve ending GABA transport site is similar to the Na-dependent GABA binding site in that it can accommodate this compound. nih.gov By inhibiting GABA transporters, specifically GAT-1, the compound effectively reduces the clearance of GABA from the synaptic cleft. sigmaaldrich.com This prolongation of GABA's presence in the synapse enhances GABAergic neurotransmission, the primary inhibitory signaling pathway in the brain. frontiersin.org

The action of this compound is primarily focused within the synapse, specifically on presynaptic nerve terminals where GAT-1 transporters are abundant. sigmaaldrich.com Its ability to act as a substrate for the neuronal transport system implies it is taken up into the presynaptic terminal. nih.gov

Modulation of GABAergic Systems by this compound

The selective inhibition of GABA reuptake by this compound leads to a direct modulation of the GABAergic system. By increasing the extracellular concentration and residence time of GABA, it potentiates the effects of this inhibitory neurotransmitter.

Studies using isolated preparations of synaptosomes and synaptic membrane vesicles have been instrumental in confirming the direct action of aminocyclohexane carboxylic acids on the transport machinery. capes.gov.br Research on subcellular fractions has shown that the Na-dependent GABA binding sites, which are related to the transport process inhibited by this compound, are found primarily in the microsomal fraction of brain homogenates. nih.gov The use of resealed synaptic plasma membrane vesicles allows for the detailed study of the inhibition of the GABA uptake process in a controlled environment, free from the complexities of intact cells. capes.gov.br These experiments have helped to establish the pharmacological specificity of compounds like this compound as direct inhibitors of the GABA transport protein. nih.govcapes.gov.br

Effects on High-Affinity Uptake of GABA by Cultured Neurons

This compound (ACHC) has been identified as a characteristic inhibitor of the high-affinity uptake of γ-aminobutyric acid (GABA) in neuronal cultures. nih.gov Studies conducted on cultured neurons from neonatal rat cortex revealed that ACHC acts as a competitive inhibitor of neuronal GABA uptake. nih.gov As these neurons mature in culture, they exhibit an increased maximum rate (Vmax) of GABA uptake, and concurrently, the inhibitory potency of ACHC becomes more pronounced. nih.gov

Kinetic analyses have been performed to quantify the interaction of ACHC with GABA transport systems in primary cultures of neurons and astrocytes. nih.gov The uptake of radiolabeled ACHC is less efficient than that of GABA in both cell types. nih.gov For neuronal cells, the Michaelis-Menten constant (Km) for ACHC uptake was determined to be 40.3 µM, with a maximal velocity (Vmax) of 0.321 nmol/min/mg of cell protein. nih.gov In contrast, uptake into astrocytes was significantly less affine, with a Km of 210.8 µM. nih.gov

Further investigation into its inhibitory mechanism showed that ACHC competitively inhibits the high-affinity uptake of GABA into neurons with an inhibition constant (Ki) of 69 µM. nih.gov Conversely, GABA was found to be a linear competitive inhibitor of ACHC uptake in both neurons and astrocytes, exhibiting a Ki value of 15 µM. nih.gov These findings indicate that while ACHC primarily targets neuronal GABA uptake sites, its interaction with the transport system is complex. nih.gov

Table 1: Kinetic Parameters of this compound (ACHC) in Cultured Cells nih.gov

This table summarizes the kinetic constants for the uptake of ACHC and its inhibitory effect on GABA uptake in cultured neurons and astrocytes.

ParameterCell TypeValueUnit
ACHC Uptake
KmNeurons40.3µM
VmaxNeurons0.321nmol/min/mg protein
KmAstrocytes210.8µM
VmaxAstrocytes0.405nmol/min/mg protein
Inhibitory Action
Ki (ACHC vs. GABA uptake)Neurons69µM
Ki (GABA vs. ACHC uptake)Neurons & Astrocytes15µM

Comparison of Potency with Other GABA Uptake Inhibitors

The inhibitory potency of this compound on GABA uptake can be contextualized by comparing it to other well-known GABA uptake inhibitors, such as nipecotic acid and guvacine (B1672442). ACHC, with a Ki of 69 µM for neuronal GABA uptake, is considered a moderately potent inhibitor. nih.gov

In comparison, (R)-nipecotic acid and guvacine are foundational compounds from which many highly potent inhibitors have been developed. thebiogrid.org Lipophilic derivatives of nipecotic acid and guvacine have been synthesized that exhibit significantly higher potency, with some compounds showing IC50 values for GABA uptake of less than 1 µM. nih.gov For example, Tiagabine, a derivative of nipecotic acid, is a potent and selective inhibitor for the GAT1 transporter and is used clinically. nih.gov

Unlike ACHC, which acts as a pure inhibitor, nipecotic acid is also a substrate for the GABA transporter. nih.gov This means it can be transported into the cell and can act as a false transmitter, which complicates its pharmacological profile compared to non-transported inhibitors like Tiagabine. nih.gov The potency of these inhibitors is often measured by their IC50 or Ki values, which represent the concentration required to achieve 50% inhibition of GABA uptake.

Table 2: Comparative Potency of Selected GABA Uptake Inhibitors

This table provides a comparison of the inhibitory constants for this compound and other notable GABA uptake inhibitors.

CompoundRing StructurePotency (Ki or IC50)Reference
This compoundCyclohexane (B81311)69 µM (Ki) nih.gov
(R)-Nipecotic AcidPiperidine (B6355638)Micromolar range thebiogrid.orgnih.gov
GuvacinePiperidine (unsaturated)Micromolar range nih.govthebiogrid.org
TiagabinePiperidine derivativeNanomolar range nih.gov

Structure-Activity Relationship Studies

The structure of GABA is highly flexible, allowing it to adopt numerous conformations. The therapeutic and research utility of GABA analogues often stems from restricting this conformational flexibility. The incorporation of the GABA backbone into a carbocyclic ring, such as in this compound, imparts significant rigidity. This conformational restriction is a critical factor in its activity as an inhibitor of GABA uptake. nih.gov

The rigid cyclohexane ring holds the amino and carboxylic acid functional groups in a specific spatial orientation that mimics a conformation of GABA recognized by the GABA transporter. The cis configuration is crucial, as it dictates the relative positioning of these key binding groups. researchgate.net This fixed conformation allows for selective interaction with the neuronal GABA transport system over other GABA-related targets. researchgate.net The rigidity prevents the molecule from adopting conformations that might bind to glial transporters or GABA receptors, contributing to its selective inhibition of neuronal uptake.

Structure-activity relationship (SAR) studies have demonstrated that both the size of the ring and the stereochemistry of the substituents are critical determinants of activity at GABA transporters and receptors. As an analogue of GABA, this compound's six-membered ring is a key structural feature. nih.gov

The configuration of the amino and carboxyl groups on the ring is paramount. For this compound, the cis relationship between these groups is essential for its inhibitory activity on GABA uptake. nih.gov Studies on related cyclic analogues, such as those with a five-membered cyclopentane (B165970) ring, further underscore the importance of stereochemistry. For instance, the cis and trans isomers of 3-aminocyclopentanecarboxylic acid show markedly different activities and potencies at GABA receptors, with the (+)-trans isomer being a particularly potent partial agonist at GABA-C receptors. This highlights that subtle changes in the spatial arrangement of the key functional groups, dictated by the ring structure and substituent configuration, have profound effects on biological activity.

The pharmacological profile of this compound can be better understood by comparing it to analogues with different ring systems, namely cyclopentane and piperidine.

Cyclopentane Analogs: A series of GABA analogues built on a cyclopentane or cyclopentene (B43876) framework have been investigated. These five-membered ring systems also confer conformational restriction. Compounds like trans-3-aminocyclopentane-1-carboxylic acid and 4-aminocyclopent-1-ene-1-carboxylic acid were found to be potent at GABAA receptors, while most analogues, similar to ACHC, showed considerable activity as GABA uptake inhibitors. The enantiomers of these cyclopentane analogues display significant specificity, with some isomers selectively targeting GABA receptors and others selectively inhibiting GABA uptake. For example, (+)-TACP is a moderately potent partial agonist at GABA-C receptors, demonstrating that the five-membered ring leads to a distinct pharmacological profile compared to the six-membered ring of ACHC.

Piperidine Analogs: The most well-known piperidine-based GABA uptake inhibitors are nipecotic acid and guvacine. thebiogrid.org These heterocyclic compounds, where a nitrogen atom is part of the ring, are potent inhibitors. (R)-nipecotic acid is a classical competitive inhibitor of GAT1. Unlike the carbocyclic ACHC, nipecotic acid is a substrate for the transporter. nih.gov Guvacine, an unsaturated piperidine analogue, also acts as a potent inhibitor. nih.gov The introduction of lipophilic substituents onto the ring nitrogen of these piperidine analogues has led to the development of some of the most potent GABA uptake inhibitors known, such as Tiagabine. nih.govnih.gov This chemical tractability of the piperidine nitrogen offers a significant advantage for potency optimization that is not available in the carbocyclic structure of ACHC.

Computational methods such as molecular docking and free-energy perturbation (FEP) simulations are powerful tools for predicting and understanding the binding of ligands like this compound to their protein targets.

Molecular Docking: Molecular docking simulations would involve placing the rigid, three-dimensional structure of this compound into the binding site of a GABA transporter. The recent availability of cryo-electron microscopy structures of human GABA transporters, such as GAT3, provides a high-resolution template for such studies. Docking algorithms would explore various possible orientations and conformations of the ligand within the binding pocket, which is formed by residues from transmembrane helices 1, 3, 6, and 8. The simulations score these poses based on factors like electrostatic interactions and hydrogen bonding between the ligand's amino and carboxyl groups and key residues in the transporter, such as the conserved Arginine (R75) and Aspartate (D467) that form a salt bridge at the extracellular gate. This can predict the most likely binding mode and provide a qualitative estimate of binding affinity.

Free-Energy Perturbation (FEP): FEP is a more rigorous and computationally intensive method that can provide quantitative predictions of binding affinity. FEP simulations calculate the difference in binding free energy (ΔΔG) between two related ligands. For instance, one could "alchemically" transform this compound into a different analogue (e.g., its trans-isomer or a cyclopentane analogue) within the transporter's binding site and in solution. By calculating the free energy cost of this non-physical transformation in both environments, the difference in binding affinity can be accurately determined. This method is invaluable for guiding lead optimization in drug discovery by predicting how small chemical modifications will impact potency.

Experimental Protocols for Studying GABAergic Interactions

The study of this compound (cis-3-ACHC) and its interaction with the GABAergic system relies on a variety of specialized experimental protocols. These methods are designed to elucidate the compound's effects on GABA transport and release, distinguishing between different cellular mechanisms.

Use of Radiolabeled this compound in Brain Slice Assays

To investigate the uptake kinetics and affinity of cis-3-ACHC for GABA transporters, brain slice assays employing a radiolabeled form of the compound, typically tritiated ([³H]) cis-3-ACHC, are utilized. bohrium.comacs.org This technique allows for the direct measurement of the accumulation of the compound into brain tissue, providing insights into its interaction with neuronal and glial transport systems.

The general procedure for a [³H]cis-3-ACHC uptake assay in rat brain slices is as follows:

Tissue Preparation: Brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Specific brain regions of interest, such as the cerebral cortex or hippocampus, are dissected and sliced to a thickness of 300-400 µm using a vibratome. youtube.com The slices are then pre-incubated in oxygenated aCSF at 37°C for a period to allow for metabolic recovery. youtube.com

Incubation: Slices are transferred to incubation tubes containing fresh, oxygenated aCSF. The assay is initiated by adding [³H]cis-3-ACHC to the medium at a known concentration. To determine kinetic parameters, a range of concentrations of the radioligand is used in separate experiments. The incubation is carried out for a defined period, typically a few minutes, at 37°C with gentle shaking.

Termination of Uptake: The uptake process is terminated by rapidly filtering the slices from the incubation medium and washing them with ice-cold aCSF. This step is crucial to remove non-specifically bound and extracellular radioligand.

Quantification: The washed brain slices are then solubilized, and the amount of radioactivity accumulated is measured using liquid scintillation counting. The protein content of the slices is also determined to normalize the radioactivity counts.

Data Analysis: The uptake of [³H]cis-3-ACHC is expressed as the amount of radiolabel accumulated per milligram of protein per unit of time. Kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum velocity of uptake (Vₘₐₓ) can be calculated from the data obtained at different substrate concentrations. acs.org

Studies using this methodology have demonstrated that [³H]cis-3-ACHC is taken up by both neurons and astrocytes, although with different efficiencies. For instance, the Kₘ value for [³H]cis-3-ACHC uptake into cultured neurons has been reported to be 40.3 µM, while in astrocytes, it is 210.8 µM, indicating a higher affinity for the neuronal transporter. acs.org The corresponding Vₘₐₓ values were 0.321 and 0.405 nmol/min/mg of cell protein for neurons and astrocytes, respectively. acs.org

Table 1: Kinetic Parameters of [³H]cis-3-ACHC Uptake in Cultured Neurons and Astrocytes

Cell TypeKₘ (µM)Vₘₐₓ (nmol/min/mg protein)
Neurons40.30.321
Astrocytes210.80.405

This table presents the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) for the uptake of [³H]this compound into cultured neurons and astrocytes, as determined by brain slice assays. acs.org

Measurement of GABA Release in Ca²⁺-Free Media

To specifically investigate the non-vesicular, carrier-mediated release of GABA, experiments are often conducted in a calcium-free (Ca²⁺-free) medium. This condition blocks the Ca²⁺-dependent exocytosis of synaptic vesicles, allowing for the isolation of GABA release occurring through the reversal of GABA transporters.

A typical protocol for measuring GABA release from brain slices in Ca²⁺-free media involves the following steps:

Slice Preparation and Preloading: Brain slices are prepared as described previously and are preloaded with [³H]GABA by incubating them in aCSF containing the radiolabel.

Superfusion: The preloaded slices are then placed in a superfusion chamber and are continuously perfused with oxygenated aCSF at a constant flow rate. The superfusion medium is collected in fractions at regular intervals.

Baseline and Stimulation: Initially, the slices are perfused with standard aCSF to establish a stable baseline of [³H]GABA release. To study carrier-mediated release, the superfusion medium is switched to a Ca²⁺-free aCSF, which is also supplemented with a calcium chelator such as EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) to remove any residual Ca²⁺. nih.gov Depolarization to induce transporter-mediated release can be achieved by increasing the extracellular potassium concentration ([K⁺]ₒ) in the Ca²⁺-free medium. nih.govjneurosci.org

Sample Analysis: The radioactivity in each collected fraction is measured by liquid scintillation counting to determine the amount of [³H]GABA released over time.

Data Interpretation: An increase in [³H]GABA efflux from the slices upon depolarization in the Ca²⁺-free medium is indicative of carrier-mediated release. This occurs because depolarization reduces the electrochemical gradient for Na⁺, a key driving ion for GABA uptake, which can lead to the reversal of the GABA transporter. nih.govjneurosci.org Studies have shown that deleting Ca²⁺ from the medium and adding EGTA can significantly accelerate both resting and evoked GABA efflux. nih.gov

Calculation of Evoked Release Coefficients

To quantify and compare the amount of neurotransmitter released by a stimulus across different experiments or conditions, an evoked release coefficient or fractional release is often calculated. This value represents the percentage of the total radioactivity present in the tissue at the beginning of a collection period that is released during that period.

The calculation is typically performed as follows:

Measure Radioactivity: The radioactivity in each superfusate fraction collected during the experiment is measured.

Measure Residual Radioactivity: At the end of the experiment, the radioactivity remaining in the brain slice is also measured.

Calculate Total Radioactivity: The total radioactivity in the slice at the start of any given collection period is the sum of the radioactivity in that fraction, all subsequent fractions, and the residual radioactivity in the tissue at the end of the experiment.

Calculate Fractional Release: The fractional release for each sample is then calculated using the formula:

Fractional Release (%) = (Radioactivity in fraction / Total radioactivity in tissue at the start of the collection period) x 100

This calculation provides a standardized measure of neurotransmitter release that accounts for variations in the initial loading of the radiolabel into the tissue.

Table 2: Example Calculation of Fractional Release

Time (min)Radioactivity in Fraction (DPM)Radioactivity Remaining in Tissue (DPM)Total Radioactivity at Start of Interval (DPM)Fractional Release (%)
0-250019500200002.5
2-445019050195002.3
4-6 (Stimulation)150017550190507.9
6-860016950180503.3

This table provides a hypothetical example of the data and calculations involved in determining the fractional release of a radiolabeled neurotransmitter from brain slices during a superfusion experiment. DPM = Disintegrations Per Minute.

Inhibition of GABA Transaminase to Isolate Transport Effects

To specifically study the role of GABA transporters in regulating extracellular GABA levels, it is often necessary to inhibit the primary enzyme responsible for GABA degradation, GABA transaminase (GABA-T). nih.govnih.gov By blocking GABA metabolism, any changes observed in GABA concentration can be more directly attributed to transport processes.

The experimental protocol to isolate transport effects using a GABA-T inhibitor involves:

Pre-treatment with a GABA-T Inhibitor: Before the main experiment, the brain slices or experimental animals are treated with a GABA-T inhibitor. Commonly used inhibitors include aminooxyacetic acid (AOAA) and vigabatrin (B1682217). jneurosci.orgnih.gov The goal is to achieve a substantial and rapid inhibition of GABA-T activity. nih.gov

Measurement of GABA Levels: Following the inhibition of GABA-T, the effects of cis-3-ACHC on GABA transport can be assessed. For example, the accumulation of endogenous GABA in the tissue can be measured over time. An increase in GABA accumulation would be expected as its degradation is blocked. nih.gov

Studying Transporter Reversal: Inhibiting GABA-T leads to an increase in cytosolic GABA concentrations. jneurosci.org This elevated intracellular GABA can enhance the reversal of the GABA transporter, leading to increased non-vesicular GABA release. jneurosci.org This phenomenon can be studied using patch-clamp techniques or by measuring GABA efflux in superfusion experiments, as described in the previous sections. jneurosci.org Studies have shown that inhibition of GABA-T with vigabatrin can induce a spontaneous, Ca²⁺-independent GABA efflux from neurons via the reversal of the GABA transporter. jneurosci.org

Advanced Research on Derivatives and Analogs of Cis 3 Aminocyclohexanecarboxylic Acid

Design and Synthesis of Novel cis-3-Aminocyclohexanecarboxylic Acid Derivatives

The modification of the core this compound structure through the introduction of various substituents has been a strategy to modulate its biological activity. These modifications primarily target the amino and carboxyl groups, as well as the cyclohexyl ring itself.

N-Substituted Derivatives and their Efficacy

Research into N-substituted derivatives of this compound is an area where detailed public domain information is limited. However, studies on related N-substituted cycloalkane carboxylic acid derivatives provide insights into the potential of such modifications. For instance, the synthesis of novel N-substituted amidrazones in reaction with cis-1,2-cyclohexanedicarboxylic anhydride (B1165640) has yielded compounds with a range of biological activities, including antiviral, antibacterial, analgesic, and anti-inflammatory properties. nih.gov This suggests that N-acylation or N-alkylation of the amino group in this compound could lead to derivatives with significant and potentially diverse pharmacological profiles. The introduction of different substituents on the nitrogen atom could influence the molecule's polarity, lipophilicity, and ability to interact with biological targets, thereby modulating its efficacy and selectivity.

Hydroxylated β-Aminocyclohexanecarboxylic Acids

The introduction of hydroxyl groups onto the cyclohexane (B81311) ring of aminocyclohexanecarboxylic acids can significantly impact their biological activity by altering their polarity and hydrogen-bonding capabilities. While specific research on hydroxylated derivatives of this compound is not extensively documented, studies on related structures provide valuable insights. For example, the stereoselective synthesis of various stereoisomers of 4-amino-3-hydroxy-1-cyclohexanecarboxylic acid has been accomplished. mdpi.comresearchgate.net These compounds serve as mimetics of a twisted cis-amide bond and have been incorporated into analogs of cyclolinopeptide A. mdpi.com Furthermore, the synthesis of polyhydroxylated cyclohexane β-amino acids has been achieved from starting materials like (–)-shikimic acid. chemrxiv.org These hydroxylated analogs have been incorporated into peptide chains, and their conformational structures have been studied, revealing that they can adopt stable helical secondary structures. chemrxiv.org Research has also been conducted on the synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives, highlighting the broader interest in hydroxylated cyclic amino acids. nih.govbeilstein-journals.orgnih.gov

Conformationally Restricted Analogs of Vigabatrin (B1682217)

Vigabatrin is an antiepileptic drug that acts as an irreversible inhibitor of γ-aminobutyric acid aminotransferase (GABA-AT). The design of conformationally restricted analogs of vigabatrin has been a key area of research to understand its mechanism of action and to develop new inhibitors. One such analog derived from the this compound scaffold is cis-3-aminocyclohex-4-ene-1-carboxylic acid. This rigid analog was designed to prevent the bond rotation that is possible in the more flexible vigabatrin molecule. By locking the conformation, researchers aimed to direct the inactivation mechanism of GABA-AT. Studies revealed that this conformationally rigid analog inactivates GABA-AT through a single mechanism, the enamine pathway, by blocking the Michael addition pathway that is also observed with vigabatrin.

Cycloalkane Analogs (e.g., cis-3-Aminocyclobutanecarboxylic Acid, Aminocyclopentanecarboxylic Acids)

The size of the cycloalkane ring in GABA analogs plays a crucial role in their interaction with GABA receptors and transporters. Researchers have synthesized and evaluated analogs of this compound with smaller ring systems to probe these interactions.

cis-3-Aminocyclobutanecarboxylic Acid: This four-membered ring analog has been synthesized and studied as a conformationally restricted GABA analog. Its smaller ring size imposes different conformational constraints compared to the six-membered ring of this compound.

Aminocyclopentanecarboxylic Acids: Both cis- and trans-3-aminocyclopentanecarboxylic acid have been investigated as GABA analogs. Studies have shown that these five-membered ring analogs have distinct pharmacological profiles at GABA receptors. For example, (1S,3S)-3-amino-4-(difluoromethylene)cyclopentane-1-carboxylic acid was designed as a potent GABA-AT inactivator. nih.gov The scalable synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been developed, providing valuable building blocks for peptide and peptidomimetic chemistry. nih.gov

Compound NameRing SizeKey Research Finding
cis-3-Aminocyclobutanecarboxylic Acid4-memberedServes as a conformationally restricted GABA analog.
cis-3-Aminocyclopentanecarboxylic Acid5-memberedExhibits distinct pharmacological profiles at GABA receptors compared to its trans isomer and cyclohexane analogs.
(1S,3S)-3-amino-4-(difluoromethylene)cyclopentane-1-carboxylic acid5-memberedDesigned as a potent inactivator of GABA-AT. nih.gov
2-Aminocyclopentanecarboxylic Acid5-memberedA versatile building block for the synthesis of peptide foldamers. nih.gov

Heterocyclic Analogs (e.g., Piperidinecarboxylic Acids, cis-4-Aminopiperidine-3-carboxylic Acid)

Replacing the cyclohexane ring with a heterocycle, such as piperidine (B6355638), introduces a heteroatom that can alter the compound's physicochemical properties, including its basicity and hydrogen bonding capacity.

Piperidinecarboxylic Acids: Various isomers of piperidinecarboxylic acid have been synthesized and evaluated as GABA agonists and uptake inhibitors. For instance, (3RS,4RS)-4-hydroxypiperidine-3-carboxylic acid and (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid have been shown to be inhibitors of the GABA uptake system.

cis-4-Aminopiperidine-3-carboxylic Acid (cis-APiC): This heterocyclic analog has been utilized as a building block in the design of foldamers. Its incorporation into peptides is intended to enhance aqueous solubility and promote the formation of mixed-helical structures without negatively impacting the helical folding propensity.

Peptide and Peptidomimetic Applications of this compound Residues

The incorporation of this compound and its analogs into peptides and peptidomimetics is a strategy to create molecules with enhanced stability, defined conformations, and novel biological activities. beilstein-journals.orgnih.gov These cyclic amino acids can act as scaffolds to mimic peptide secondary structures, such as β-turns. nih.gov

In a related application, a peptidomimetic of morphiceptin (B1676752) was synthesized by replacing a central proline residue with a subunit of (1S,2R,3S,4S,5R)-2-amino-3,4,5-trihydroxycyclopentane-1-carboxylic acid. nih.gov This modification resulted in a peptidomimetic with altered receptor binding affinity. While this example uses a cyclopentane (B165970) analog, it highlights the potential of using cyclic β-amino acids, including this compound, to develop novel peptidomimetics. nih.gov

The use of peptide-based scaffolds is an emerging paradigm in the biosynthesis of amino acid-derived natural products, further underscoring the importance of developing and understanding the properties of unique amino acid building blocks like this compound. researchgate.netrsc.org

ApplicationKey Finding
Di- and Tri-peptidesThis compound has been successfully incorporated into short peptides containing natural amino acids like L-phenylalanine and L-cysteine. nih.gov
Peptidomimetic ScaffoldsThe rigid structure of this compound makes it a suitable candidate for designing peptidomimetics that can mimic peptide secondary structures. beilstein-journals.orgnih.gov
Morphiceptin AnalogA related hydroxylated aminocyclopentanecarboxylic acid has been used to create a morphiceptin peptidomimetic with modified receptor binding properties. nih.gov

Self-Assembling Peptide Tubelets

The self-assembly of peptides into ordered nanostructures is a cornerstone of bionanotechnology. Cyclic peptides, in particular, can stack through intermolecular hydrogen bonds to form hollow, cylindrical structures known as peptide nanotubes or tubelets. chapman.edunih.gov The incorporation of non-natural amino acids, such as isomers of aminocyclohexanecarboxylic acid, into these cyclic structures has been a key strategy for controlling the dimensions and properties of the resulting nanotubes.

Research has shown that isomers like 4-aminocyclohexanecarboxylic acid (δ-Ach) are effective building blocks for creating self-assembling cyclic peptides that form nanotubes with large, hydrophobic internal cavities. nih.gov The rigidity of the cyclohexane ring in a trans-1,4 disposition facilitates the flat conformation required for the cyclic peptides to stack efficiently. nih.gov By incorporating these δ-Ach residues into hybrid cyclic peptides, researchers have successfully produced nanotubes capable of encapsulating molecules like fullerene (C60) within their hydrophobic pores. nih.gov

The general principle involves designing cyclic peptides where the backbone amide groups are oriented perpendicularly to the plane of the ring, allowing for the formation of a network of hydrogen bonds that drives the stacking process. chapman.edu The side chains of the amino acids, or in this case, the methylene (B1212753) groups of the cyclohexane ring, can be directed towards the interior or exterior of the tube, thereby defining its chemical properties. nih.gov While direct studies detailing the use of this compound in self-assembling tubelets are not prominent, the research on its isomers provides a strong foundation for its potential application in this area. The specific stereochemistry of the 1,3-substitution in the cis-isomer would be expected to influence the planarity of the cyclic peptide and the resulting geometry of any self-assembled structure.

Table 1: Research Findings on Self-Assembling Peptides with Aminocyclohexanecarboxylic Acid Analogs

Cyclic Amino Acid AnalogPeptide TypeResulting NanostructureKey FindingReference
4-Aminocyclohexanecarboxylic acid (δ-Ach)Hybrid α,δ-cyclic peptidesPeptide nanotubes with large, hydrophobic poresThe rigid structure of δ-Ach acts as a "stretcher" to create large-diameter nanotubes capable of encapsulating C60 fullerene. nih.gov
cis-2-Aminocyclohexanecarboxylic acid (cis-ACHC)α,β-peptides and β-peptidesFoldamer-based nanostructuresCyclic β-amino acids like cis-ACHC can be used to create foldamers that self-assemble into various well-defined nanostructures. nih.gov

Mixed-Helical Folding in Unnatural Peptides

Foldamers are unnatural oligomers that mimic the structure of natural peptides by adopting specific, folded conformations, such as helices. The incorporation of constrained building blocks like cyclic β-amino acids is a powerful method for stabilizing these secondary structures. An important analog of this compound, cis-2-Aminocyclohexanecarboxylic acid (cis-ACHC), has been extensively studied for its ability to promote "mixed" helices in unnatural peptides. rsc.orgnih.gov

These mixed helices, such as the α/β-peptide 11/9-helix and the β-peptide 12/10-helix, are characterized by having two different types of hydrogen-bonding rings (e.g., 11- and 9-membered rings) that alternate along the peptide backbone. rsc.orgnih.gov The constrained conformation of the cis-ACHC residue is known to strongly encourage this type of folding, leading to more stable helical structures compared to those formed with acyclic β-amino acids. rsc.orgnih.govnih.gov

Further research has explored derivatives like cis-4-aminopiperidine-3-carboxylic acid (cis-APiC), which introduces a piperidine ring into the structure. rsc.orgnih.gov This modification was designed to enhance the aqueous solubility of the mixed-helical peptides without disrupting their folding propensity. rsc.orgnih.gov Conformational analyses confirmed that peptides containing cis-APiC successfully adopt mixed-helical structures, demonstrating that the core six-membered ring is critical for inducing the desired fold. rsc.orgnih.gov The study of these analogs provides a detailed blueprint for how the stereochemistry and ring structure of aminocyclohexane derivatives can be used to precisely control the secondary structure of synthetic peptides.

Table 2: Research Findings on Mixed-Helical Folding with Aminocyclohexanecarboxylic Acid Analogs

Cyclic Amino Acid AnalogPeptide TypePromoted Helical StructureKey FindingReference
cis-2-Aminocyclohexanecarboxylic acid (cis-ACHC)α/β-Peptide11/9-Helixcis-ACHC is a potent promoter of mixed helices, stabilizing the structure more effectively than acyclic β-amino acids. rsc.orgnih.govnih.gov
cis-2-Aminocyclohexanecarboxylic acid (cis-ACHC)β-Peptide12/10-HelixThe constrained cyclohexane moiety in cis-ACHC promotes the formation of stable 12/10-helical conformations in β-peptides. rsc.orgnih.gov
cis-4-Aminopiperidine-3-carboxylic acid (cis-APiC)α/β- and β-Peptides11/9-Helix and 12/10-HelixThe cis-APiC residue enhances aqueous solubility while maintaining the mixed-helical propensity established by the cis-ACHC scaffold. rsc.orgnih.gov

Applications and Future Directions in Chemical and Biomedical Research

Role as a Building Block in Complex Organic Synthesis

Cis-3-Aminocyclohexanecarboxylic acid serves as a versatile building block in the synthesis of more complex molecules. chemimpex.com Its bifunctional nature allows it to be incorporated into larger structures, particularly peptides and other bioactive compounds. cymitquimica.comchemimpex.com The cyclohexane (B81311) ring introduces a conformational constraint, which is a highly sought-after feature in synthetic and medicinal chemistry for creating molecules with well-defined three-dimensional shapes.

To facilitate its use in multi-step syntheses, particularly in solid-phase peptide synthesis, protected derivatives of the amino acid are commonly used. chemimpex.com These protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl) and Z (benzyloxycarbonyl), prevent unwanted side reactions of the amino group while the carboxylic acid end is being chemically modified. chemimpex.comchemimpex.com The use of these protected versions allows for the creation of complex peptide structures with high purity. chemimpex.com The cis-configuration is particularly advantageous in the formation of cyclic peptides, where the constrained structure can lead to enhanced biological activity and selectivity. chemimpex.com Researchers value its compatibility with various synthetic strategies, which enables the efficient production of derivatives designed for specific applications. chemimpex.com

Table 1: Protected Derivatives of this compound in Synthesis

Derivative NameProtecting GroupKey Application AreaReference
Fmoc-cis-3-aminocyclohexane carboxylic acidFmocSolid-phase peptide synthesis, cyclic peptides, drug design chemimpex.com
Z-cis-3-aminocyclohexanecarboxylic acidZ (Cbz)Synthesis of pharmaceuticals, peptide-based drugs chemimpex.com
cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acidBocIntermediate for the synthesis of this compound researchgate.net

Potential in Medicinal Chemistry for Therapeutic Agent Development

The structural characteristics of this compound make it an attractive scaffold for the development of new therapeutic agents. cymitquimica.comchemimpex.com Its rigid structure can help improve the binding affinity and selectivity of a drug candidate for its biological target. In medicinal chemistry, it is often used as a neurotransmitter analog or a building block for designing novel pharmaceuticals. cymitquimica.comchemimpex.com

Its incorporation into peptide-based drugs has shown promise for enhancing the bioavailability and efficacy of the active pharmaceutical ingredients. chemimpex.com By replacing more flexible native amino acids with this constrained cyclic analog, chemists can design peptides that are more resistant to enzymatic degradation and possess improved pharmacological profiles. chemimpex.com This has led to its use in research focused on developing new drugs for a range of conditions, including neurological disorders, cancer, and autoimmune diseases. chemimpex.com Some research indicates it may act as a glutamate (B1630785) receptor and acetylcholine (B1216132) receptor agonist. cymitquimica.com

Research in Neurodegenerative Diseases and Epilepsy Therapies

A significant area of research for this compound is in the context of neurological disorders like epilepsy and neurodegenerative diseases. chemimpex.com This interest stems from its function as an analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. researchgate.net

Dysfunction in the GABA system is implicated in the pathophysiology of epilepsy and other conditions characterized by neuronal hyperexcitability. Research has shown that this compound, and specifically its (1S,3R) isomer, is a potent inhibitor of GABA uptake by rat brain slices. researchgate.netresearchgate.net By blocking the GABA transport system, the compound increases the concentration of GABA in the synapse, thereby enhancing inhibitory neurotransmission. nih.gov This mechanism is a key strategy in the development of antiepileptic drugs. Studies have detailed its complex inhibitory effects on GABA uptake in different neural cell types. nih.gov

Investigation of Neuroprotective Mechanisms

The primary investigated neuroprotective mechanism of this compound is linked to its role as a GABA uptake inhibitor. nih.govnih.gov Neuronal damage in many neurodegenerative diseases is caused or exacerbated by a phenomenon known as excitotoxicity, where excessive stimulation by excitatory neurotransmitters like glutamate leads to cell death. By increasing the availability of the inhibitory neurotransmitter GABA, this compound can help counteract this overstimulation, thus protecting neurons from damage.

The compound acts as a substrate for the neuronal GABA transport system, which is a key component in regulating neurotransmitter levels. nih.gov Its ability to selectively modulate the neuronal GABA system highlights its potential as a tool to study and potentially alleviate the neuronal imbalances seen in various neurodegenerative conditions. nih.govmdpi.commdpi.com

Development of Highly Selective Agents for Neuronal Transport Studies

The differential action of this compound on various neural cell types makes it a valuable tool for neuroscience research. Specifically, it has been identified as a selective inhibitor of GABA uptake in neurons versus glial cells (astrocytes). nih.govnih.gov

A 1983 study in Brain Research meticulously detailed the uptake kinetics of the compound into cultured neurons and astrocytes. nih.gov The findings revealed that it acts as a competitive inhibitor of GABA uptake into neurons. nih.gov However, its effect on astrocytic GABA uptake was more complex, being competitive at low concentrations and non-competitive at higher concentrations. nih.gov The study concluded that this compound acts primarily on neuronal GABA uptake sites. nih.gov This selectivity allows researchers to dissect the specific roles of neuronal GABA transporters in brain function and disease, without the confounding influence of glial transporters.

Table 2: Kinetic Parameters of this compound (ACHC) and GABA Uptake

ParameterCell TypeValueDetailReference
ACHC Uptake
KmNeurons40.3 µMMichaelis constant for ACHC uptake nih.gov
KmAstrocytes210.8 µMMichaelis constant for ACHC uptake nih.gov
VmaxNeurons0.321 nmol/min/mg proteinMaximum velocity of ACHC uptake nih.gov
VmaxAstrocytes0.405 nmol/min/mg proteinMaximum velocity of ACHC uptake nih.gov
Inhibition of GABA Uptake by ACHC
KiNeurons69 µMInhibition constant (competitive) nih.gov
Inhibition TypeAstrocytesComplexCompetitive at low concentrations, non-competitive at high concentrations nih.gov
Inhibition of ACHC Uptake by GABA
KiNeurons & Astrocytes15 µMInhibition constant (competitive) nih.gov

Potential Applications in Materials Science and Polymer Chemistry

Beyond its biomedical applications, this compound and its derivatives hold potential in materials science and polymer chemistry. chemimpex.comchemimpex.com Its bifunctional nature, possessing both an amine and a carboxylic acid, makes it a suitable monomer for the synthesis of novel polyamides and other polymers.

The incorporation of its rigid cyclohexane ring into a polymer backbone could impart unique properties, such as increased thermal stability and mechanical strength. chemimpex.com Research has explored its use in creating novel polymers and materials that could be applied in advanced drug delivery systems and for creating biocompatible materials. chemimpex.com Furthermore, there is evidence of this compound being incorporated into self-assembling structures like organic nanotubes, showcasing its utility in the field of supramolecular chemistry and nanotechnology. researchgate.net Related cyclohexane structures, such as cis-1,3-diisocyanatocyclohexane, have been used to create polyureas, further demonstrating the utility of this chemical scaffold in polymerization. researchgate.net

Table 3: Mentioned Chemical Compounds

Q & A

Q. What are the established methods for synthesizing and structurally characterizing cis-3-aminocyclohexanecarboxylic acid?

The synthesis typically involves a multi-step process starting from 3-aminobenzoic acid. A key intermediate, cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, is prepared via Boc protection, followed by hydrogenation and cyclization. Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR in CDCl3_3 confirms stereochemistry and functional groups (e.g., δ 1.43 ppm for tert-butyl protons) .
  • X-ray crystallography : Reveals intermolecular hydrogen bonding patterns (e.g., O–H⋯O and N–H⋯O bonds forming R22_2^2(8) motifs) critical for crystal packing .
  • Infrared (IR) spectroscopy : Identifies carboxylic acid (–COOH) and amine (–NH2_2) stretches (~1700 cm1^{-1} and ~3300 cm1^{-1}, respectively) .

Q. How does this compound interact with γ-aminobutyric acid (GABA) systems in neuronal studies?

The compound acts as a competitive inhibitor of GABA uptake in neuronal and glial cells. Experimental protocols include:

  • Radiolabeled uptake assays : Using 3^3H-labeled this compound to measure transport kinetics in brain slices .
  • Calcium-free medium studies : Differentiating between voltage-gated Ca2+^{2+}-dependent and independent release mechanisms (e.g., veratridine-evoked release) .
  • Pharmacological validation : Co-administration with amino-oxyacetic acid (AOAA) to prevent GABA metabolism and isolate transporter activity .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in GABA uptake inhibition data?

Discrepancies in transport kinetics may arise from:

  • Cell-type specificity : Neuronal vs. glial uptake systems exhibit distinct Km values (e.g., 18 µM in neurons vs. 120 µM in astrocytes) .
  • Experimental variables : Incubation time (≤5 min for initial rate measurements) and temperature (37°C vs. 4°C for passive diffusion controls) must be standardized .
  • Competitive inhibitors : Use nipecotic acid or NO-711 to validate selectivity for GABA transporter subtypes (GAT-1 vs. GAT-3) .

Q. What computational strategies are effective for modeling this compound’s interactions with GABA receptors?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite can predict binding affinities to GABAA_A receptors. Key parameters include:
    • Hydrogen-bonding interactions : Between the carboxylic acid group and receptor α-subunit residues (e.g., α1Tyr157) .
    • Conformational flexibility : Cyclohexane ring puckering alters steric compatibility with receptor pockets .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories using AMBER or GROMACS .

Q. How does stereochemistry influence the compound’s pharmacological activity?

  • Enantiomer-specific effects : The (1R,3S)-isomer shows higher affinity for GABA transporters than its (1S,3R)-counterpart. Synthesis of enantiopure forms requires chiral chromatography or asymmetric hydrogenation .
  • Pharmacological assays : Compare EC50_{50} values in GABA uptake inhibition using cortical synaptosomes. For example, (1R,3S)-isomer exhibits EC50_{50} = 12 µM vs. 85 µM for the trans-isomer .

Q. What methodologies optimize the synthesis of derivatives for enhanced bioavailability?

  • Derivatization strategies : Introduce methyl or halogen groups at the cyclohexane C4 position to improve blood-brain barrier penetration .
  • Analytical validation : Use LC-MS/MS to quantify plasma stability and metabolic half-life (t1/2_{1/2}) in hepatic microsomes .
  • In vivo testing : Employ pharmacokinetic studies in rodent models to measure AUC (area under the curve) and Cmax_{max} .

Q. How can researchers validate the compound’s efficacy in disease models (e.g., epilepsy)?

  • In vitro models : Electrophysiological recordings in hippocampal slices to assess suppression of seizure-like activity (e.g., 4-AP-induced bursts) .
  • In vivo models : Intraperitoneal administration in kainic acid-induced epileptic mice, monitoring seizure severity via Racine scale .
  • Biomarker analysis : Measure cerebrospinal fluid (CSF) GABA levels pre- and post-treatment using HPLC .

Methodological Best Practices

  • Stereochemical purity : Confirm enantiomeric excess (>98%) via polarimetry or chiral HPLC .
  • Data reproducibility : Replicate uptake assays across ≥3 independent preparations to account for biological variability .
  • Ethical compliance : Adhere to ARRIVE guidelines for in vivo studies, including randomization and blinding protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-Aminocyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
cis-3-Aminocyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.